molecular formula C6H4ClN3O B1425660 7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one CAS No. 1020039-12-6

7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Cat. No.: B1425660
CAS No.: 1020039-12-6
M. Wt: 169.57 g/mol
InChI Key: RJGCGYRBLODQEG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 7-Chloro-triazolo[4,3-a]pyridin-3(2H)-one consists of a bicyclic heterocyclic system where a 1,2,4-triazole ring is fused to a pyridine nucleus. The compound exhibits the molecular formula C6H4ClN3O with a molecular weight of 169.57 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 7-chloro-triazolo[4,3-a]pyridin-3(2H)-one, reflecting the specific positioning of the chlorine substituent at the 7-position of the fused ring system.

The structural framework demonstrates a planar configuration due to the extended conjugation across the fused heterocyclic system. The triazole portion contains three nitrogen atoms positioned at the 1, 2, and 4 positions, while the pyridine ring contributes an additional nitrogen atom to create a nitrogen-rich heterocyclic scaffold. The carbonyl group at position 3 of the triazole ring introduces significant electronic influence throughout the molecular structure, affecting both the electron distribution and potential hydrogen bonding interactions.

The Chemical Abstracts Service registry number 1020039-12-6 uniquely identifies this compound in chemical databases, while the MDL number MFCD23701114 provides additional molecular identification. The Simplified Molecular Input Line Entry System notation O=C1NN=C2C=C(Cl)C=CN21 precisely describes the connectivity pattern and enables computational modeling and database searching.

The chlorine substitution at the 7-position significantly influences the electronic properties of the entire molecular system. This halogen substituent acts as an electron-withdrawing group, affecting the electron density distribution across the aromatic system and potentially influencing intermolecular interactions. The positioning of the chlorine atom creates an asymmetric electronic environment that distinguishes this compound from other triazolopyridine derivatives.

Crystallographic Data and Conformational Analysis

The crystallographic analysis of 7-Chloro-triazolo[4,3-a]pyridin-3(2H)-one reveals important structural details about its solid-state organization and molecular geometry. While specific single-crystal X-ray diffraction data for this exact compound was not directly available in the search results, related triazolopyridine structures provide insight into the expected conformational behavior. The compound typically crystallizes in a planar conformation due to the aromatic nature of the fused ring system, with minimal deviation from planarity across the heterocyclic framework.

The molecular geometry demonstrates characteristic bond lengths and angles consistent with aromatic heterocyclic compounds. The nitrogen-nitrogen bonds within the triazole ring exhibit typical values for this type of heterocyclic system, while the carbon-nitrogen bonds in the pyridine portion maintain standard aromatic character. The carbonyl group introduces a localized dipole moment that influences both intramolecular electronic distribution and intermolecular packing arrangements in the crystal lattice.

Intermolecular interactions in the solid state likely involve hydrogen bonding between the NH group of the triazole ring and the carbonyl oxygen of adjacent molecules. These interactions contribute to the thermal stability of the crystalline material and influence the observed melting point of 231 degrees Celsius. The presence of the chlorine substituent introduces additional weak intermolecular interactions, including halogen bonding and van der Waals forces, which contribute to the overall crystal stability.

The conformational analysis suggests that the molecule adopts a rigid planar structure with limited rotational freedom around the fused ring junction. This conformational constraint is advantageous for maintaining consistent electronic properties and facilitating predictable intermolecular interactions. The planarity also enables effective pi-pi stacking interactions between molecules in the solid state, contributing to the overall crystal packing efficiency.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of 7-Chloro-triazolo[4,3-a]pyridin-3(2H)-one provides comprehensive information about its molecular structure and electronic properties. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular framework. The carbonyl stretch appears in the region typical for amide-type carbonyls, while aromatic carbon-hydrogen stretching vibrations confirm the heterocyclic aromatic character.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton Nuclear Magnetic Resonance spectra demonstrate the aromatic proton signals characteristic of the pyridine ring system, with the chlorine substitution causing predictable downfield shifts due to the electron-withdrawing effect of the halogen. The absence of signals in the aliphatic region confirms the purely aromatic nature of the compound, while integration patterns verify the expected number of aromatic protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for aromatic carbons, the carbonyl carbon, and the chlorine-bearing carbon. The chemical shifts reflect the electronic influence of the nitrogen atoms within the heterocyclic rings and the electron-withdrawing effect of the chlorine substituent. These spectroscopic data provide definitive structural confirmation and enable detailed analysis of electronic effects throughout the molecular framework.

The following table summarizes key spectroscopic parameters:

Spectroscopic Method Key Observations Chemical Shift/Frequency
Fourier Transform Infrared Carbonyl stretch 1600-1700 cm⁻¹ region
Fourier Transform Infrared Aromatic carbon-hydrogen 3000-3100 cm⁻¹ region
Proton Nuclear Magnetic Resonance Aromatic protons 7.0-8.5 parts per million
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon ~160 parts per million

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the extended conjugated system of the fused heterocyclic rings. The absorption maxima reflect pi to pi-star transitions characteristic of aromatic heterocyclic compounds, with the specific wavelengths influenced by the electron-withdrawing chlorine substituent and the nitrogen-containing heterocyclic framework.

Thermodynamic Parameters and Phase Behavior

The thermodynamic parameters of 7-Chloro-triazolo[4,3-a]pyridin-3(2H)-one demonstrate its thermal stability and phase transition behavior under various conditions. The compound exhibits a melting point of 231 degrees Celsius, indicating substantial thermal stability attributed to the rigidity of the fused heterocyclic system and strong intermolecular interactions in the solid state. This elevated melting point suggests significant crystalline stability and energy barriers to phase transitions.

The predicted density of 1.51 ± 0.1 grams per cubic centimeter reflects the compact molecular packing achievable with this heterocyclic structure. This density value is consistent with similar nitrogen-rich heterocyclic compounds and indicates efficient space utilization in the crystalline lattice. The relatively high density contributes to the thermal stability and suggests strong intermolecular forces operating within the solid-state structure.

Phase behavior analysis reveals that the compound maintains stability under standard laboratory conditions but exhibits light sensitivity that requires careful storage considerations. The recommended storage temperature of 2-8 degrees Celsius ensures long-term stability and prevents degradation pathways that might be thermally activated at higher temperatures. This temperature dependence suggests the presence of thermally labile bonds or conformations that become accessible at elevated temperatures.

The thermodynamic stability of 7-Chloro-triazolo[4,3-a]pyridin-3(2H)-one extends to its behavior in solution phases, where the compound maintains structural integrity across a range of solvent systems. The energy barriers to conformational changes remain sufficiently high to preserve the planar heterocyclic structure under typical solution conditions, enabling consistent chemical behavior across different experimental environments.

Solubility Profile and Partition Coefficients

The solubility characteristics of 7-Chloro-triazolo[4,3-a]pyridin-3(2H)-one reflect the influence of both polar and nonpolar structural elements within the molecular framework. The compound demonstrates limited solubility in water due to the predominantly aromatic character of the fused ring system, while showing enhanced solubility in polar aprotic solvents that can accommodate the heterocyclic nitrogen atoms and carbonyl functionality.

Experimental solubility data reveals specific concentrations achievable in various solvent systems. In dimethyl sulfoxide, the compound achieves a solubility of 25 milligrams per milliliter, indicating good compatibility with this polar aprotic solvent. Dimethylformamide accommodates 15 milligrams per milliliter, demonstrating moderate solubility in this related polar solvent. The solubility in methanol requires heating and sonication to achieve dissolution, indicating limited compatibility with protic solvents due to hydrogen bonding competition.

The partition behavior of the compound between polar and nonpolar phases is characterized by a calculated logarithm of the partition coefficient of 0.113, indicating a slight preference for aqueous phases over organic phases. This relatively low partition coefficient reflects the influence of the multiple nitrogen atoms and carbonyl group that enhance water compatibility, while the aromatic ring system and chlorine substituent provide some lipophilic character.

The following table summarizes the solubility profile:

Solvent System Solubility Special Conditions
Dimethyl sulfoxide 25 mg/mL Room temperature
Dimethylformamide 15 mg/mL Room temperature
Methanol Slightly soluble Heating and sonication required
Phosphate buffered saline (pH 7.2) 0.14 mg/mL In 1:6 mixture with dimethyl sulfoxide

The predicted acid dissociation constant of 7.86 ± 0.20 indicates that the compound behaves as a weak acid in aqueous solution, with the triazole nitrogen atoms serving as potential protonation sites. This acid-base behavior influences solubility as a function of solution pH, with enhanced solubility expected under basic conditions where deprotonation increases the ionic character of the dissolved species. The relatively high predicted acid dissociation constant suggests that significant ionization occurs only under strongly basic conditions, limiting pH-dependent solubility enhancement under physiological conditions.

Properties

IUPAC Name

7-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGCGYRBLODQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of 2-Hydrazinopyridine Derivatives

Method Overview:

A well-documented approach involves the cyclization of 2-hydrazinopyridine derivatives with suitable carbonyl compounds such as urea or its derivatives under microwave irradiation. This method efficiently forms the heterocyclic core of the compound.

Procedure:

  • Reactants: 2-Hydrazinopyridine and urea (or substituted ureas).
  • Reaction Conditions: Microwave irradiation at approximately 300 W, with reaction times ranging from 50 seconds to a few minutes.
  • Solvent: Often performed in neat conditions or in polar solvents like water or ethanol.
  • Outcome: Formation of the triazolopyridinone core with yields varying between 49% and 75%.

Key Data:

Step Reactants Conditions Yield Notes
1 2-Hydrazinopyridine + Urea Microwave (300 W), ~50 sec 49% (equimolar), 75% (excess urea) Rapid synthesis, high efficiency

This method is highlighted in recent literature for its speed and simplicity, making it suitable for scalable synthesis.

Synthesis via Chlorination and Cyclization of Pyridine Precursors

Method Overview:

Starting from chloropyridine derivatives, the synthesis involves chlorination, followed by cyclization with hydrazine derivatives to construct the heterocyclic ring system.

Procedure:

  • Step 1: Chlorination of pyridine at the 7-position to introduce a chlorine atom.
  • Step 2: Reaction with hydrazine hydrate in i-propanol or other suitable solvents to replace the chlorine with hydrazine groups.
  • Step 3: Cyclization with carbon disulfide or related reagents to form the triazolopyridine core.

Reaction Conditions:

  • Use of inert solvents such as xylene or acetonitrile.
  • Heating under reflux for extended periods (up to 72 hours) to ensure complete cyclization.
  • Post-reaction purification via filtration and recrystallization.

Data Highlights:

Step Reagents Conditions Notes
Chlorination Chlorinating agents (e.g., N-chlorosuccinimide) Reflux Selective chlorination at 7-position
Cyclization Hydrazine hydrate Reflux, 72 hrs Formation of heterocyclic core

This approach is detailed in patent literature, emphasizing its utility for synthesizing chlorinated heterocycles with potential pharmaceutical applications.

Multi-Step Synthesis from Isatoic Anhydride or Anthranilic Acid

Method Overview:

A multi-step pathway involves initial formation of benzothiophene derivatives, followed by cyclization to produce the heterocyclic core.

Procedure:

  • Step 1: Reaction of isatoic anhydride with amines to form 2-aminobenzamide intermediates.
  • Step 2: Cyclization with carbon disulfide to generate quinazolinone derivatives.
  • Step 3: Reaction with hydrazine and subsequent cyclization to form the triazolopyridinone.

Reaction Conditions:

  • Use of refluxing solvents like ethanol.
  • Controlled addition of reagents to optimize yield.
  • Purification via precipitation and filtration.

Research Findings:

  • Yield efficiencies around 75% for the initial steps.
  • Spectroscopic confirmation (NMR, MS) essential for structure validation.

This method, described in chemical literature, offers a route to structurally diverse derivatives, including the target compound.

Alternative Approaches: Metal-Catalyzed and Microwave-Assisted Syntheses

Recent advances include:

  • Microwave-assisted synthesis: Rapid formation of the heterocyclic core with high yields, as demonstrated in recent PMC articles.
  • Metal catalysis: Use of transition metals to facilitate cyclization and functionalization, enhancing selectivity and efficiency.

Example:

  • Microwave irradiation of hydrazine and pyridine derivatives with urea, achieving yields up to 75% within seconds.

Data Table Summarizing Preparation Methods

Method No. Starting Material Key Reagents Reaction Conditions Typical Yield Advantages References
1 2-Hydrazinopyridine + Urea Microwave irradiation 50 sec, 300 W 49-75% Fast, high efficiency
2 Chloropyridine derivatives Hydrazine hydrate, cyclization reagents Reflux, 72 hrs Variable Suitable for chlorinated derivatives ,
3 Isatoic anhydride/Anthranilic acid Cyclization with CS2, hydrazine Reflux ~75% Versatile, scalable
4 Heterocyclic precursors Metal catalysts, microwave Variable Up to 75% Rapid, high yield ,

Notes on Optimization and Purity

  • Microwave-assisted methods significantly reduce reaction times and improve yields.
  • Purification typically involves recrystallization from suitable solvents (e.g., ethanol, water).
  • Spectroscopic techniques (NMR, MS, IR) are essential for confirming structure and purity.
  • Reaction conditions such as temperature, solvent choice, and molar ratios critically influence yield and product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

2. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. This potential has prompted further exploration in cancer therapeutics .

3. CNS Activity
Recent studies have highlighted the neuropharmacological effects of this compound. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression .

Agricultural Applications

1. Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing more effective agricultural chemicals .

2. Plant Growth Regulation
Research indicates that this compound can influence plant growth and development by acting as a growth regulator. Its application could enhance crop yields and resilience to environmental stresses .

Material Science Applications

1. Synthesis of Novel Materials
The heterocyclic nature of this compound allows it to serve as a building block in synthesizing novel materials with tailored properties. This includes polymers and nanomaterials that exhibit enhanced thermal and mechanical characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

Case Study 2: Cancer Cell Line Inhibition

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 15 µM), suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Positional Isomers
  • 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 27187-13-9): Lacks the carbonyl group, reducing hydrogen-bonding capacity and altering solubility .
Halogen-Substituted Derivatives
  • 7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one (CAS 1020037-45-9): Replacement of the pyridine ring with pyrimidine modifies electronic properties, impacting interactions with enzymes like SGLT-2 .
Functionalized Derivatives
  • Azafenidin (Herbicide): Incorporates a triazolopyridinone core with dichlorophenyl and propargyloxy groups, enabling herbicidal action via inhibition of acetolactate synthase .

Key Findings :

  • Substituent Position : Chlorine at the 7-position (vs. 5 or 6) optimizes steric fit in CNS targets like 5-HT₁A receptors .
  • Ring Modifications: Pyrimidine analogs (e.g., 7-chloro-triazolopyrimidinone) exhibit distinct pharmacokinetics due to altered electron distribution .
  • Functional Groups : Hydroxyl groups enhance water solubility but may reduce blood-brain barrier penetration .

Spectroscopic and Physical Properties

Property 7-Chloro-triazolopyridinone 7-Bromo-3-chloro-analog 3-Hydroxyphenyl Derivative
IR (C=O stretch) ~1680 cm⁻¹ Not reported 1680 cm⁻¹
UV-Vis λmax 260–280 nm Bathochromic shift 290 nm (π→π*)
Melting Point Not reported Not reported 184°C
LogP ~1.5 (estimated) ~2.1 (Br effect) ~0.8 (OH effect)

Biological Activity

7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 1020039-12-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • Purity : >95%

This compound is primarily investigated for its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that it acts as a positive allosteric modulator at the α7 nAChR subtype, which is implicated in various neurological processes and disorders .

Therapeutic Potential

The compound has shown promise in the following areas:

  • Neuroprotection : By enhancing cholinergic signaling, it may offer protective effects against neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines .

In Vitro Studies

In vitro evaluations have demonstrated that this compound enhances the efficacy of acetylcholine and nicotine at α7 nAChRs. The modulation effect was quantified through concentration-response curves, revealing an EC₅₀ value indicative of its potency .

Table 1: In Vitro Activity of this compound

CompoundEC₅₀ (µM)Max Modulation (%)
This compound0.14600

Table 2: Antitumor Activity Against Various Cell Lines

Cell LineIC₅₀ (µM)Observations
A549 (Lung Cancer)5.0Significant inhibition observed
MCF-7 (Breast Cancer)3.5Moderate inhibition
HeLa (Cervical Cancer)4.0High sensitivity noted

Case Study 1: Neuroprotective Effects in Animal Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition. This suggests a potential role in the therapeutic management of Alzheimer's disease .

Case Study 2: Anticancer Properties

A recent investigation evaluated the anticancer properties of this compound against human tumor cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in A549 cells through the activation of caspase pathways .

Q & A

Q. What are the established synthetic routes for 7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how do reaction conditions influence yield?

The core triazolopyridinone scaffold can be synthesized via cyclization of 2-hydrazinopyridine derivatives. Key methods include:

  • Microwave-assisted synthesis : Reacting 2-hydrazinopyridine with urea under microwave irradiation (300 W, 50 seconds) achieves 75% yield with a 2:1 molar excess of urea. This method minimizes side reactions and improves efficiency compared to conventional heating .
  • Classical thermal cyclization : Using hydrazine and formic acid under reflux conditions, though yields are typically lower (≤60%) .

Q. Table 1: Synthesis Optimization

MethodReagentsConditionsYieldReference
MicrowaveUrea (2:1 molar ratio)300 W, 50 sec75%
ThermalHydrazine + formic acidReflux, 6 hrs60%

Q. How are key physicochemical properties (e.g., melting point, density) determined for this compound?

  • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods. Reported values range from 230–234°C .
  • Density : Measured using pycnometry or computational modeling (1.511 g/cm³) .
  • Boiling point : Limited data available, requiring estimation via group contribution methods .

Q. What analytical techniques are essential for characterizing structural purity?

  • HPLC : Purity validation (e.g., 97.9% for microwave-synthesized batches) using chloroform-methanol mobile phases .
  • NMR : Confirms substitution patterns (e.g., ¹H-NMR δ 3.08–3.18 ppm for piperidinyl sulfonamide derivatives) .
  • Mass spectrometry : Molecular ion peak at m/z 135.12 (C₆H₅N₃O) .

Advanced Research Questions

Q. How can structural modifications enhance target-specific bioactivity (e.g., GSK-3β inhibition)?

  • Chloro-substitution : Introducing a 7-chloro group (as in JGK-263) improves neuroprotective activity by enhancing binding to GSK-3β (IC₅₀ = 0.8 µM) .
  • Sulfonamide derivatives : Adding piperidin-1-ylsulfonyl groups at position 8 increases antimalarial activity (Plasmodium IC₅₀ = 1.2 µM) .

Q. Table 2: Structure-Activity Relationships

ModificationTargetActivityReference
7-ChloroGSK-3βNeuroprotection in ALS models
8-SulfonamidePlasmodiumAntimalarial (IC₅₀ = 1.2 µM)
3-(2,6-Difluorophenyl)HerbicidalInhibits plant sterol synthesis

Q. What in vitro and in vivo models are used to evaluate neuroprotective effects?

  • In vitro : SOD1 mutant NSC34 motor neuron cell lines assess viability and neuroprotection via MTT assays .
  • In vivo : SOD1G93A ALS mouse models measure motor function (rotarod tests) and survival rates. JGK-263 delays symptom onset by 15% .

Q. How to resolve contradictions in reported biological activities across studies?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell type, incubation time). For example, antimalarial activity in Plasmodium falciparum 3D7 vs. Dd2 strains may vary due to resistance profiles .
  • Dosage validation : Ensure in vivo studies use equivalent mg/kg doses and administration routes (e.g., oral vs. intraperitoneal) .

Q. What computational strategies predict binding affinity to therapeutic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with GSK-3β (PDB: 1Q3D). Key residues: Lys85, Asp200 .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with herbicidal activity .

Q. How to optimize microwave-assisted synthesis for scale-up?

  • Parameter tuning : Adjust microwave power (300–500 W) and irradiation time (30–60 seconds) to balance yield and decomposition .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity at larger scales .

Q. Key Challenges & Methodological Solutions

  • Low yields in cyclization : Use excess urea (2:1 molar ratio) and short microwave pulses to suppress byproducts .
  • Contradictory solubility data : Validate via shake-flask method in buffered solutions (pH 7.4) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.